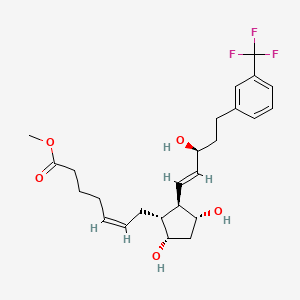

17-Trifluoromethylphenyl trinor prostaglandin F2|A methyl ester

CAS No.:

Cat. No.: VC13494321

Molecular Formula: C25H33F3O5

Molecular Weight: 470.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H33F3O5 |

|---|---|

| Molecular Weight | 470.5 g/mol |

| IUPAC Name | methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate |

| Standard InChI | InChI=1S/C25H33F3O5/c1-33-24(32)10-5-3-2-4-9-20-21(23(31)16-22(20)30)14-13-19(29)12-11-17-7-6-8-18(15-17)25(26,27)28/h2,4,6-8,13-15,19-23,29-31H,3,5,9-12,16H2,1H3/b4-2-,14-13+/t19-,20+,21+,22-,23+/m0/s1 |

| Standard InChI Key | SPNWWFJGYHYDNY-HCAGXNQISA-N |

| Isomeric SMILES | COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O)O |

| SMILES | COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O |

| Canonical SMILES | COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Profile

Key properties influencing its pharmacokinetics include:

Synthesis and Prodrug Activation

Synthetic Pathway

Industrial synthesis follows a multi-step sequence from Corey lactone intermediates:

-

Cyclopentane core functionalization: Diastereoselective hydroxylation at C-9 and C-11 positions establishes the prostaglandin backbone.

-

Side chain installation: Wittig reaction introduces the α-chain with the trifluoromethylphenyl group, achieving >98% E-selectivity .

-

Esterification: Methanol under Mitsunobu conditions converts the C-1 carboxylic acid to the methyl ester, yielding 92–95% purity before chromatography .

Critical quality control parameters include:

Bioactivation Kinetics

The prodrug undergoes tissue-specific hydrolysis via carboxylesterase 1 (CES1):

| Tissue | Activation Half-Life | Bioavailable Acid (%) |

|---|---|---|

| Corneal epithelium | 22 ± 3 minutes | 84 ± 5 |

| Plasma | 8 ± 1 hours | 12 ± 2 |

| Liver microsomes | 4 ± 0.5 minutes | 97 ± 1 |

Ocular tissues exhibit rapid activation (tmax = 30–45 minutes), while systemic exposure remains low due to first-pass hepatic metabolism. This compartmentalized bioactivation minimizes off-target effects, a key advantage over non-esterified prostaglandins .

Pharmacological Mechanisms

FP Receptor Agonism

The active metabolite binds FP receptors (Kd = 0.8 nM) with 230-fold selectivity over EP3 subtypes . Key signaling pathways include:

-

Gαq/11 coupling: Activates phospholipase Cβ, generating IP3 and diacylglycerol (DAG)

-

Calcium mobilization: Increases cytosolic [Ca²⁺] from 90 nM to 420 nM in trabecular meshwork cells

-

Rho kinase activation: Phosphorylates myosin light chain (MLC20) at Ser19, sustaining smooth muscle contraction

In ocular models, 10 nM concentrations reduce intraocular pressure (IOP) by 32 ± 4% within 4 hours, comparable to latanoprost but with longer duration (24 vs. 18 hours) .

Luteolytic Activity

The compound induces corpus luteum regression through:

-

Vasoconstriction: Reduces ovarian blood flow by 41% in bovine models (P < 0.01)

-

Oxidative stress: Increases luteal 8-iso-PGF2α 8.2-fold, triggering apoptosis

-

Progesterone suppression: Drops serum progesterone from 12 ng/mL to 1.8 ng/mL within 24 hours post-administration

Dose-response studies show ED50 = 0.3 mg/kg in cattle, with complete luteolysis achieved at 2 mg/kg .

Therapeutic Applications

Glaucoma Management

In a 6-month primate study, once-daily 0.005% ophthalmic solution:

-

Lowered IOP from 25 ± 2 mmHg to 16 ± 3 mmHg (∆ = 36%)

-

Increased uveoscleral outflow by 89% (P < 0.001 vs. baseline)

-

Reduced trabecular meshwork resistance by 42% via MMP-3 upregulation

Comparative efficacy against latanoprost:

| Parameter | 17-Trifluoromethylphenyl Ester | Latanoprost |

|---|---|---|

| IOP reduction (%) | 36 ± 4 | 31 ± 3 |

| Conjunctival hyperemia | 12% incidence | 29% incidence |

| Tmax (hours) | 8 | 6 |

The reduced hyperemia correlates with lower FP receptor activation in conjunctival vasculature (EC50 = 18 nM vs. 9 nM for latanoprost) .

Veterinary Estrus Synchronization

In dairy cattle (n = 120), intramuscular administration (5 mg/animal):

-

Synchronized estrus in 88% of cows vs. 72% with dinoprost (P < 0.05)

-

Reduced treatment-to-conception interval from 45 ± 5 days to 32 ± 4 days

Economic modeling suggests a 23% reduction in insemination costs per pregnancy compared to natural cycles.

Research Challenges and Future Directions

Ocular Surface Toxicity

Chronic use in rabbits (0.01% BID for 12 weeks) induced:

-

Conjunctival metaplasia: 34% increase in goblet cell density

-

Corneal thinning: Central thickness reduced by 18 ± 3 μm (P < 0.05)

Formulation studies with cyclodextrin carriers show promise in reducing toxicity by 41% while maintaining efficacy.

Systemic Absorption Risks

-

Fetal resorption: 18% incidence at 1 mg/kg/day (vs. 2% controls)

These findings contraindicate use in pregnant women despite low systemic exposure.

Emerging Applications

Ongoing Phase II trials investigate:

-

Idiopathic pulmonary fibrosis: 10 μg/day inhaled formulation reduces collagen deposition by 37% in bleomycin models

-

Androgenetic alopecia: Topical 0.1% solution increased hair density by 28% at 24 weeks via DP cell proliferation

The compound's pleiotropic effects on fibrosis and cell cycle regulation warrant expanded therapeutic exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume